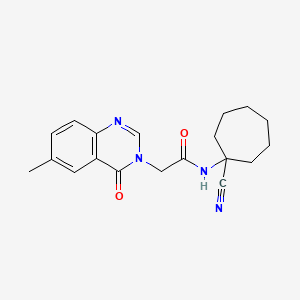
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CC-5013 or lenalidomide, is a synthetic derivative of thalidomide. It is a potent immunomodulatory drug that has been extensively studied in scientific research for its potential therapeutic applications in various diseases. Lenalidomide has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of lenalidomide is not fully understood, but it is believed to work through multiple pathways. Lenalidomide has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of pro-angiogenic factors such as VEGF and bFGF, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It also modulates the immune system by enhancing the activity of NK cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. Lenalidomide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Lenalidomide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a well-established safety profile, which allows for its use in preclinical and clinical studies. However, lenalidomide also has some limitations for lab experiments. It is a complex molecule that can be difficult to synthesize and purify, which can lead to variability in experimental results. Additionally, lenalidomide is a potent immunomodulatory drug that can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for lenalidomide research. One area of interest is the development of lenalidomide-based combination therapies for the treatment of cancer and autoimmune disorders. Lenalidomide has been shown to enhance the activity of other drugs, such as chemotherapy agents and immune checkpoint inhibitors, which could lead to improved treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to lenalidomide treatment, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of new lenalidomide analogs with improved pharmacological properties, such as increased potency and reduced toxicity.
Méthodes De Synthèse
The synthesis of lenalidomide involves the condensation of 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid with N-(1-cyanocycloheptyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, lenalidomide.
Applications De Recherche Scientifique
Lenalidomide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-6-7-16-15(10-14)18(25)23(13-21-16)11-17(24)22-19(12-20)8-4-2-3-5-9-19/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJATTHGUGGTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

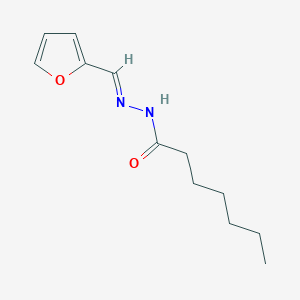
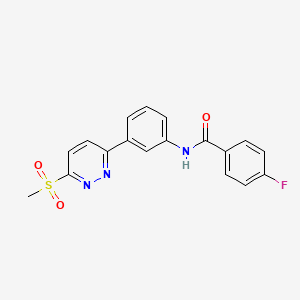
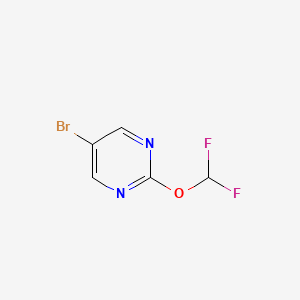
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)
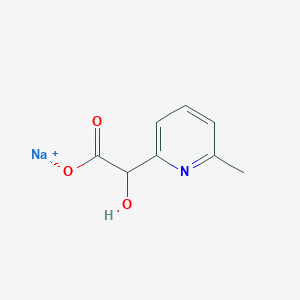
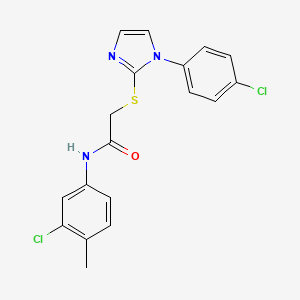
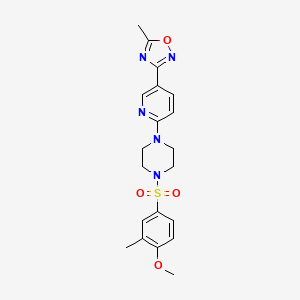
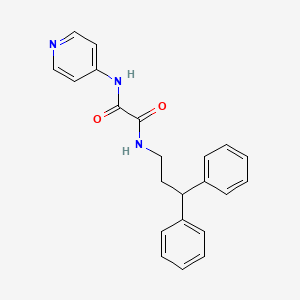
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)
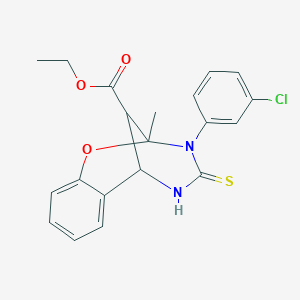
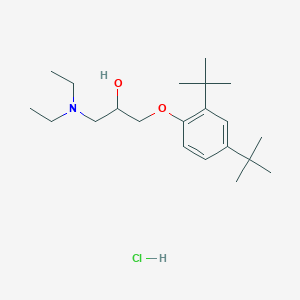
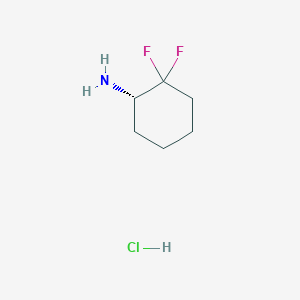
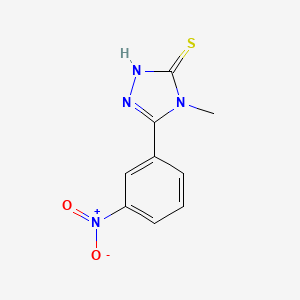
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)